molecular formula C12H16N2O3 B2687200 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid CAS No. 888296-99-9

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid

Cat. No.: B2687200
CAS No.: 888296-99-9
M. Wt: 236.271
InChI Key: OEHONRFHRZZZLP-UHFFFAOYSA-N
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Description

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid is a phenylacetic acid derivative featuring a propylcarbamoyl-substituted amino group at the para position of the phenyl ring. This compound belongs to a class of molecules where structural modifications, such as the introduction of carbamoyl groups, influence physicochemical properties and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(propylcarbamoylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHONRFHRZZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylcarbamoyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The phenylacetic acid core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Lipophilicity Trends :

  • Propylcarbamoyl (moderate log k) < Butyrylamino < Boc < Fmoc .
  • Lipophilicity correlates with substituent size and polarity, influencing bioavailability and metabolic pathways .

Biological Activity

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid, also known as propylcarbamoylphenylacetic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}. Its structure features a phenyl ring substituted with a propylcarbamoyl group and an acetic acid moiety, which plays a crucial role in its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, phenylacetic acid (PAA), a related compound, has shown effectiveness against various plant pathogens such as Agrobacterium tumefaciens with an IC50 of 0.8038 mg/mL. The mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis, leading to cell death .

The antibacterial mechanism of action for compounds like this compound can be summarized as follows:

  • Disruption of Membrane Integrity : The compound may alter the permeability of bacterial membranes, resulting in leakage of cellular contents.
  • Inhibition of Protein Synthesis : By affecting ribosomal function or enzyme activity, the compound can hinder the production of essential proteins.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in bacterial cells, contributing to their death.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • Study on Phenylacetic Acid : This study revealed that PAA significantly inhibited the growth of A. tumefaciens, with observable changes in cell morphology through scanning electron microscopy. The treatment led to increased relative conductivity and leakage of nucleic acids and proteins .
  • Synthesis and Evaluation : Research on the synthesis of related phenylacetic acid derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives were tested under different conditions, revealing insights into their stability and efficacy .

Comparative Biological Activity

The following table summarizes the antibacterial activity (IC50 values) of various phenylacetic acid derivatives:

Compound NameIC50 (mg/mL)Target Organism
This compoundTBDTBD
Phenylacetic Acid0.8038Agrobacterium tumefaciens
Other Phenylacetic DerivativesVariableVarious Gram-positive/negative

Q & A

Q. What are the established synthetic pathways for 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid, and what key reaction parameters require optimization?

The synthesis typically involves carbodiimide-mediated coupling of 4-aminophenylacetic acid with propyl isocyanate. Critical parameters include:

  • Reagent stoichiometry : Optimize molar ratios of reactants to minimize byproducts (e.g., use 1.2:1 propyl isocyanate to substrate).
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility but may require purification steps to remove residual traces .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions.
    Experimental design strategies, such as factorial design, can systematically optimize these parameters while minimizing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • HPLC with UV/Vis detection : Use C18 columns and trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities (retention time: 8–12 min) .
  • NMR spectroscopy : Key signals include δ 1.5–1.7 ppm (propyl CH2), δ 3.4–3.6 ppm (acetic acid CH2), and δ 7.2–7.8 ppm (aromatic protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at m/z 265.3) and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can computational chemistry predict and optimize the synthetic route for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in the coupling reaction .
  • Reaction path search : Tools like GRRM or IRC calculations map potential pathways, reducing reliance on empirical screening .
  • Feedback loops : Integrate experimental data (e.g., reaction yields) into computational models to refine predictions iteratively .

Q. What experimental design strategies resolve contradictory solubility data reported in literature?

  • Factorial design : Test variables (pH, temperature, solvent polarity) simultaneously. For example, a 2^3 design evaluates pH (4–7), temperature (25–40°C), and solvent (water/ethanol mixtures) .
  • Response surface methodology (RSM) : Model non-linear relationships between variables to identify optimal solubility conditions .
  • Control for impurities : Use HPLC to verify if conflicting solubility data arise from polymorphic forms or degradation .

Q. How to design a stability study for this compound under various storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .
  • Degradation markers : Monitor hydrolysis of the carbamoyl group via LC-MS (e.g., m/z 223.2 for depropylated byproduct) .
  • DOE for packaging : Compare stability in amber glass vs. polymer containers under light and oxygen exposure .

Q. What methodologies investigate degradation products under oxidative stress conditions?

  • Forced degradation : Treat with 3% H2O2 at 50°C for 24 hours, followed by LC-MS/MS to identify hydroxylated or cleaved products .
  • Radical trapping : Add antioxidants (e.g., BHT) to distinguish between radical-mediated vs. hydrolytic degradation pathways .
  • Kinetic modeling : Use pseudo-first-order kinetics to quantify degradation rates and predict shelf-life .

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